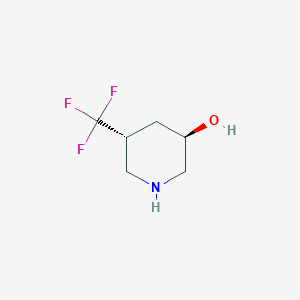

(3R,5R)-5-(Trifluoromethyl)piperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,5R)-5-(trifluoromethyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h4-5,10-11H,1-3H2/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWMHVACINVUCM-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC[C@@H]1O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Primary Retrosynthetic Analysis: the Intramolecular Mannich Reaction Approach

The core of the retrosynthetic strategy for (3R,5R)-5-(Trifluoromethyl)piperidin-3-ol hinges on the formation of the piperidine (B6355638) ring. A powerful and widely utilized method for the construction of substituted piperidines is the intramolecular Mannich reaction. nih.govmdpi.com This reaction involves the cyclization of an amino group onto a pendant aldehyde or its equivalent, forming a new carbon-carbon and carbon-nitrogen bond to close the ring.

Figure 1: Primary Retrosynthetic Disconnection

Applying this strategy to the target molecule, the primary disconnection is made across the C2-N and C6-C5 bonds. This disconnection reveals a key acyclic precursor: a δ-amino aldehyde containing the requisite trifluoromethyl and hydroxyl groups with the correct stereochemistry. The forward reaction, the intramolecular Mannich cyclization, would proceed via the formation of an intermediate iminium ion, which is then attacked by an enol or enolate equivalent to form the piperidine ring. The stereochemical outcome of this cyclization is a critical aspect that must be controlled.

Comprehensive Synthetic Methodologies for 3r,5r 5 Trifluoromethyl Piperidin 3 Ol and Its Stereoisomers

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine core can be broadly categorized into intramolecular cyclization of linear precursors and intermolecular cycloaddition reactions. mdpi.com The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final product.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful method for piperidine synthesis, where a linear substrate containing a nitrogen atom closes to form the six-membered ring. nih.gov This can occur through the formation of either a new carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond. nih.gov

The Mannich reaction and its variants are fundamental for the synthesis of piperidones, which are versatile intermediates that can be reduced to piperidinols. mdma.ch These reactions involve the aminoalkylation of a carbon acid, creating a β-amino carbonyl compound that can subsequently cyclize.

A diastereoselective synthesis of 2-trifluoromethylpiperidines has been achieved via an intramolecular Mannich reaction. mdpi.com This process begins with the condensation of a trifluoromethyl-containing amine with an aldehyde to form an imine. mdpi.com Under acidic conditions, this imine generates an iminium intermediate, which undergoes a 6-endo-trig cyclization to produce the 2-trifluoromethylpiperidine derivative. mdpi.comnih.gov The diastereoselectivity of this reaction is controlled by minimizing steric interactions in a chair-like six-membered ring transition state. mdpi.com The nitro-Mannich (or aza-Henry) reaction, which involves the reaction of an imine with a nitroalkane, is another versatile tool for creating β-nitroamines, key precursors for piperidine-based drugs. researchgate.net

| Reaction Type | Starting Materials | Conditions | Product | Key Features | Ref |

| Intramolecular Mannich | Trifluoromethyl amine, Aldehydes | p-TsOH, refluxing toluene | 2-Trifluoromethylpiperidine | Diastereoselective, proceeds via iminium intermediate and chair-like transition state. | mdpi.com |

| Three-Component Vinylogous Mannich | 1,3-bis-trimethylsilyl enol ether, Aldehyde, Amine | Not specified | Chiral dihydropyridinone | Biomimetic approach, versatile intermediate for chiral piperidines. | rsc.org |

| Classic Mannich | Ketone, Aldehyde, Amine hydrochloride | Acetic acid (solvent), Reflux | Substituted 4-piperidones | Improved yields and easier product isolation compared to aqueous/alcoholic solutions. | mdma.chacs.org |

The formation of a C-N bond via intramolecular nucleophilic displacement is one of the most common methods for synthesizing six-membered nitrogen heterocycles. mdpi.com This strategy involves an amine nucleophile attacking an electrophilic carbon center within the same molecule to close the ring.

One approach involves the cyclization of δ-aminoesters under basic conditions to yield the corresponding lactam (a cyclic amide), which can then be reduced to the piperidine. mdpi.com For instance, a 2-trifluoromethyllactam was synthesized from a ketoester precursor which, after imine formation and reduction, yielded a δ-aminoester that was cyclized using sodium hydride. mdpi.com Another powerful method is the intramolecular nucleophilic substitution of a good leaving group, such as a halide, by an amine. mdpi.com This has been used to synthesize 2-trifluoromethylpiperidines from highly reactive N-tosyl-aziridine precursors, where a nucleophilic attack opens the aziridine (B145994) ring, and subsequent intramolecular substitution of a chloride forms the piperidine ring. mdpi.com

| Precursor Type | Reaction | Conditions | Product | Key Features | Ref |

| δ-Aminoester | Intramolecular Lactamization | NaH, THF | 2-Trifluoromethyllactam | Forms a cyclic amide intermediate, which can be reduced to piperidine. | mdpi.com |

| Aziridine with leaving group | Regioselective Ring Opening / Intramolecular SN2 | Variety of nucleophiles | 2-Trifluoromethylpiperidine | Utilizes the high reactivity of aziridines bearing trifluoromethyl and N-tosyl groups. | mdpi.com |

| Unsaturated Tosylamide | Iodocyclization | Oxone, KI | N-Tosyl iodopiperidine | Provides iodo-functionalized piperidines for further modification. | organic-chemistry.org |

Radical cyclization offers a distinct approach to piperidine synthesis, often proceeding under mild conditions and tolerating a wide range of functional groups. nih.govnih.gov These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated moiety within the same molecule.

Polysubstituted piperidines can be prepared through the cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org Another strategy involves a photoredox-catalyzed approach for constructing spirocyclic piperidines from linear aryl halide precursors. nih.gov In this method, a strongly reducing organic photoredox catalyst generates an aryl radical, which undergoes regioselective cyclization followed by a hydrogen-atom transfer to yield the complex spiropiperidine scaffold. nih.gov Additionally, radical-mediated amine cyclization using a cobalt(II) catalyst has been developed for the synthesis of various piperidines from linear amino-aldehydes. nih.gov

| Method | Substrate | Conditions | Product | Key Features | Ref |

| α-Aminoalkyl Radical Cyclization | Linear amine with unactivated double bond | Not specified | Polysubstituted piperidine | Forms C-C bond via radical addition. | rsc.org |

| Photoredox Catalysis | Linear aryl halide | Organic photoredox catalyst, trialkylamine, visible light | Spirocyclic piperidine | Mild, metal-free conditions; proceeds via aryl radical formation. | nih.gov |

| Cobalt(II)-Catalyzed Cyclization | Linear amino-aldehyde | Cobalt(II) catalyst | Piperidine | Effective for various piperidines, but can form alkene by-products. | nih.gov |

| 1,6-Hydrogen Atom Transfer | N-Fluorosubstituted amines | Copper(II) catalyst | Chiral piperidines | Involves N-radical formation and C-H activation. | nih.gov |

Transition metal catalysis provides highly efficient and selective methods for constructing the piperidine ring. nih.gov Catalysts based on palladium, rhodium, gold, and copper have been extensively used to facilitate various cyclization reactions.

Palladium-catalyzed reactions, such as the enantioselective 6-exo aza-Heck cyclization, are effective for forming piperidine rings. nih.gov Similarly, a Wacker-type aerobic oxidative cyclization of alkenes using a Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines, where a double bond is difunctionalized with simultaneous N-heterocycle formation. nih.gov Rhodium catalysts have been employed in the intramolecular anti-Markovnikov hydroamination of aminopropyl-vinylarenes to produce 3-arylpiperidines in high yields. organic-chemistry.org More recently, copper-catalyzed intramolecular C-H amination of N-fluoride amides has emerged as a method for synthesizing both pyrrolidines and piperidines. acs.org

| Metal Catalyst | Reaction Type | Substrate | Product | Key Features | Ref |

| Palladium | Aza-Heck Cyclization | Alkene-tethered amine | Substituted piperidine | Enantioselective, 6-exo cyclization. | nih.gov |

| Palladium | Wacker-Type Aerobic Oxidative Cyclization | Alkene-tethered amine | Piperidine | Base-free conditions. | organic-chemistry.org |

| Gold(I) | Oxidative Amination | Non-activated alkene | Substituted piperidine | Difunctionalization of a double bond. | nih.gov |

| Rhodium | Intramolecular Hydroamination | 1-(3-Aminopropyl)vinylarene | 3-Arylpiperidine | Anti-Markovnikov addition. | organic-chemistry.org |

| Copper | Intramolecular C-H Amination | N-Fluoride amide | Piperidine | Activates N-F bonds for C-N bond formation. | acs.org |

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions, where two separate molecules combine to form the cyclic piperidine core, offer a convergent approach to complex structures. These reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), are powerful tools for constructing the six-membered ring with good stereocontrol. mdpi.comnih.gov

The aza-Diels-Alder reaction, involving a diene and an imine (dienophile), is a classic method for piperidine synthesis. dtic.mil Trifluoromethyl-substituted piperidines can be synthesized from dienes and trifluoromethyl-containing dienophiles through [4+2] cycloaddition. mdpi.comnih.gov Another important strategy is the intramolecular nitrone dipolar cycloaddition. This method has been applied to the synthesis of polyhydroxylated piperidines and indolizidines, where an N-alkenylnitrone undergoes cyclization to form a bicyclic isoxazolidine (B1194047), which can then be reductively cleaved to the desired piperidine derivative. iupac.org

| Reaction Type | Reactants | Product | Key Features | Ref |

| [4+2] Cycloaddition (Aza-Diels-Alder) | Diene, Imine (or equivalents) | Tetrahydropyridine derivative | Convergent synthesis, good for building stereochemistry. Applicable to trifluoromethylated systems. | mdpi.comnih.govdtic.mil |

| Intramolecular Nitrone Dipolar Cycloaddition | N-alkenylnitrone | Bicyclic isoxazolidine (piperidine precursor) | General approach for all-cis-2,3,6-trisubstituted piperidines and related alkaloids. | iupac.org |

Ring Expansion and Contraction Methodologies from Precursor Heterocycles

Ring expansion and contraction reactions provide alternative pathways to the desired piperidine ring system, often starting from more readily available smaller or larger heterocyclic precursors.

A notable strategy for the synthesis of α-trifluoromethyl piperidinic derivatives involves the ring expansion of five-membered pyrrolidine (B122466) precursors. mdpi.comuni.lu For example, prolinol derivatives can be converted to piperidines via an aziridinium (B1262131) intermediate. mdpi.com Conversely, a ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines to afford 2-substituted 2-(trifluoromethyl)pyrrolidines has also been reported, proceeding through a similar aziridinium intermediate. nih.govresearchgate.net This highlights the reversible nature of these transformations under specific conditions. Photomediated ring contractions of saturated heterocycles, including piperidines, have also been explored as a modern synthetic tool. nih.gov Additionally, diethylaminosulfur trifluoride (DAST) has been shown to induce ring expansion in cyclic β-amino alcohols, which could be a potential route to functionalized piperidines. arkat-usa.org

Reduction of Pyridine (B92270) and Pyridinone Derivatives

A common and effective method for the synthesis of piperidine rings is the reduction of the corresponding aromatic pyridine or partially saturated pyridinone precursors. This approach is particularly useful for introducing substituents onto the piperidine ring, as substituted pyridines are often readily available. The synthesis of α-trifluoromethyl piperidinic derivatives has been achieved through the reduction of trifluoromethyl-substituted pyridines or pyridinones. mdpi.comuni.lu The choice of reducing agent and reaction conditions is crucial to achieve the desired stereochemistry of the resulting piperidine. Catalytic hydrogenation is a frequently employed method, which can often be directed by existing stereocenters or chiral catalysts to afford specific diastereomers. The synthesis of various trifluoromethylpyridine derivatives, which can serve as precursors for reduction, has been extensively reviewed. nih.gov

Stereoselective Control and Asymmetric Synthesis of Trifluoromethylated Piperidinols

Achieving the specific (3R,5R) stereochemistry of 5-(trifluoromethyl)piperidin-3-ol requires precise control over the synthetic route. This is typically accomplished through the use of chiral auxiliaries, catalysts, or by employing enantioselective reactions.

Chiral Auxiliaries and Catalysts in Stereodivergent Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. The auxiliary is later removed, having served its purpose of inducing chirality. Evans' oxazolidinone auxiliaries, for example, have been widely used in a variety of asymmetric transformations. researchgate.net

Stereodivergent synthesis aims to produce any possible stereoisomer of a product from a common starting material by simply changing the reagents or catalysts. For instance, the crossed aldol (B89426) reactions of a CF3-containing pseudo-C2 symmetric cyclic imide with various aldehydes have been shown to produce either syn- or anti-products in good to excellent yields depending on the presence of an additive like HMPA. nih.govmdpi.com This demonstrates the power of catalyst and additive control in directing stereoselectivity. The development of catalytically formed chiral auxiliaries represents another advancement in this area, where an oxazolidine (B1195125) auxiliary is installed via enantioselective catalysis and then directs subsequent diastereoselective functionalizations. epfl.ch Silver-catalyzed desymmetric [3+2] cycloaddition reactions have also been developed, allowing for diastereodivergent synthesis of bicyclic N-heterocycles with control over both axial and point chirality. rsc.org

Enantioselective Approaches to (3R,5R)-5-(Trifluoromethyl)piperidin-3-ol

The direct enantioselective synthesis of this compound is a challenging endeavor. While a specific, detailed synthesis for this exact molecule is not readily found in the provided literature, several enantioselective methods for the synthesis of substituted piperidines can be considered as viable approaches.

One potential strategy involves the enantioselective reduction of a corresponding trifluoromethylated pyridinone precursor using a chiral catalyst. Another approach could be a diastereoselective synthesis starting from a chiral precursor. For example, the synthesis of (3S,5R)-3-hydroxy-5-methylpiperidine derivatives has been achieved starting from D-pyroglutaminol, where the stereocenters are installed through a series of controlled reactions. bohrium.com A similar strategy could potentially be adapted for the synthesis of the trifluoromethyl analogue.

Furthermore, asymmetric synthesis of the structurally related (3R,5R)-γ-hydroxypiperazic acid has been reported, relying on a diastereoselective enolate hydroxylation and electrophilic N-amination to establish the stereocenters in an acyclic precursor, which is then cyclized. researchgate.netnsf.gov This late-stage cyclization strategy could be applicable to the synthesis of this compound. Enantioselective intramolecular aza-Michael reactions have also been used to create chiral piperidine rings. nih.gov Additionally, a catalytic, regio- and enantioselective δ C-H cyanation of acyclic amines, enabled by a chiral copper catalyst, has been developed to produce enantioenriched δ-amino nitriles which can be converted to a variety of chiral piperidines. nih.gov

The synthesis of 3,4,5-trisubstituted piperidines has been accomplished enantioselectively, demonstrating that complex substitution patterns on the piperidine ring can be achieved with high stereocontrol. nih.gov These general methodologies provide a strong foundation for the development of a specific and efficient enantioselective synthesis of this compound.

Diastereoselective Synthesis of Trifluoromethylated Piperidine Derivatives

Achieving the desired (3R,5R) stereochemistry in 5-(trifluoromethyl)piperidin-3-ol necessitates highly controlled diastereoselective synthetic methods. While a direct, one-pot synthesis of this specific isomer is not extensively documented, several strategies for the diastereoselective synthesis of substituted piperidines can be adapted. These approaches often involve the creation of the piperidine ring through cyclization reactions where the stereochemistry is set by chiral auxiliaries, catalysts, or starting materials.

One effective strategy involves the diastereoselective reduction of a ketone precursor. For instance, a suitably protected 5-(trifluoromethyl)piperidin-3-one (B8184693) can undergo reduction to yield the corresponding alcohol. The choice of reducing agent and reaction conditions is critical in directing the stereochemical outcome. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often favor the formation of the sterically less hindered equatorial alcohol, while smaller reducing agents like sodium borohydride (B1222165) may lead to a mixture of diastereomers.

Another powerful approach is the use of substrate-controlled diastereoselective reactions. Starting from a chiral precursor, the existing stereocenter can direct the formation of new stereocenters during ring formation or functionalization. For example, an acyclic amino alcohol with the correct stereochemistry can be cyclized to form the desired piperidine ring.

Furthermore, chemoenzymatic methods have been successfully employed for the synthesis of 3,5-disubstituted piperidines with high diastereoselectivity. acs.orgnih.gov For example, a mixture of achiral cis- and racemic trans-3,5-piperidine diol has been efficiently transformed into the cis-(3R,5S)-diacetate through a dynamic kinetic asymmetric transformation (DYKAT) catalyzed by an enzyme and a ruthenium complex. acs.orgnih.gov This highlights the potential of enzymatic strategies to selectively produce specific stereoisomers of substituted piperidinols.

A diastereoselective synthesis of (3R,5R)-γ-hydroxypiperazic acid, a related heterocyclic compound, relies on a diastereoselective enolate hydroxylation reaction. nsf.gov This strategy, which establishes the stereochemistry at the hydroxyl-bearing carbon, could potentially be adapted for the synthesis of trifluoromethylated piperidinols.

The following table summarizes key approaches for diastereoselective synthesis of substituted piperidines:

| Method | Key Principle | Stereochemical Control | Potential Application to this compound |

| Diastereoselective Ketone Reduction | Stereoselective reduction of a 5-(trifluoromethyl)piperidin-3-one precursor. | Achieved through the use of sterically demanding or chelating reducing agents. | A viable route, provided a suitable ketone precursor can be synthesized. |

| Substrate-Controlled Cyclization | Use of a chiral acyclic precursor to direct the stereochemistry of ring formation. | The stereochemistry of the starting material dictates the final product's configuration. | Requires the synthesis of a suitable enantiopure acyclic precursor. |

| Chemoenzymatic Methods | Combination of chemical and enzymatic steps to achieve high stereoselectivity. | Enzymes can selectively catalyze reactions on one enantiomer or diastereomer. | Potentially applicable for resolving racemic mixtures or creating specific stereoisomers. acs.orgnih.gov |

| Diastereoselective Hydroxylation | Introduction of the hydroxyl group in a stereocontrolled manner. | Can be achieved using chiral reagents or catalysts. | A promising strategy for setting the stereocenter at the C-3 position. nsf.gov |

Kinetic Resolution Techniques Applied to Piperidinol Precursors

Kinetic resolution is a powerful tool for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This technique can be applied to precursors of this compound to isolate the desired stereoisomer.

Enzymatic kinetic resolution is a particularly effective method. Lipases are commonly used to catalyze the enantioselective acylation or hydrolysis of alcohols. For a racemic mixture of 5-(trifluoromethyl)piperidin-3-ol, a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The efficiency of the resolution is dependent on the enzyme's selectivity, the choice of acyl donor, and the reaction conditions.

For example, the enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines has been achieved using Candida antarctica lipases, which catalyzed the enantioselective acylation of the piperidine derivatives. This allowed for the separation of the enantiomers in their optically pure forms.

Catalytic kinetic resolution using chiral non-enzymatic catalysts is another viable approach. Chiral acylation catalysts can be employed to selectively acylate one enantiomer of a racemic piperidinol. The success of this method hinges on the design of a catalyst that can effectively discriminate between the two enantiomers.

The following table outlines common kinetic resolution techniques:

| Technique | Chiral Agent | Principle | Applicability to Piperidinol Precursors |

| Enzymatic Resolution | Lipases, proteases, etc. | Enantioselective acylation or hydrolysis of the hydroxyl group. | A well-established and often highly selective method for resolving chiral alcohols. |

| Catalytic Acylation | Chiral catalysts (e.g., chiral amines, phosphines) | Enantioselective acylation with an acylating agent. | Offers an alternative to enzymatic methods, with catalyst design being crucial for selectivity. |

Introduction and Functionalization of the Trifluoromethyl Group

The incorporation of the trifluoromethyl (CF3) group is a key step in the synthesis of the target molecule. This can be achieved through various methods, which can be broadly categorized into direct and indirect trifluoromethylation.

A variety of reagents have been developed for the introduction of the trifluoromethyl group. The choice of reagent depends on the substrate, the desired position of trifluoromethylation, and the reaction conditions.

Nucleophilic Trifluoromethylation Reagents:

Trimethyl(trifluoromethyl)silane (TMSCF3), the Ruppert-Prakash reagent, is a widely used nucleophilic trifluoromethylating agent. mdpi.com It is typically activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to generate the trifluoromethyl anion (CF3-). This anion can then react with electrophilic substrates like imines or carbonyl compounds.

Trifluoromethane (HCF3, fluoroform) can also serve as a source of the trifluoromethyl anion when deprotonated by a strong base.

Electrophilic Trifluoromethylation Reagents:

Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) and Togni's reagents (hypervalent iodine compounds) are electrophilic sources of the CF3 group. They are capable of trifluoromethylating a wide range of nucleophiles.

Radical Trifluoromethylation Reagents:

Trifluoroiodomethane (CF3I) can generate trifluoromethyl radicals under photolytic or radical initiator conditions.

Sodium trifluoromethanesulfinate (Langlois' reagent) is another common source of trifluoromethyl radicals.

Advanced protocols often involve the use of transition metal catalysts to facilitate the trifluoromethylation reaction, enabling milder reaction conditions and improved selectivity.

The following table provides a summary of common trifluoromethylation reagents:

| Reagent Class | Example Reagent(s) | Mechanism | Typical Substrates |

| Nucleophilic | TMSCF3 (Ruppert-Prakash) | Generates CF3- anion | Imines, aldehydes, ketones |

| Electrophilic | Umemoto's and Togni's reagents | Transfers CF3+ cation | Enolates, enamines, electron-rich aromatics |

| Radical | CF3I, Sodium trifluoromethanesulfinate | Generates CF3• radical | Alkenes, alkynes, heterocycles |

The trifluoromethyl group can be introduced either onto a pre-formed piperidine ring (direct trifluoromethylation) or by constructing the piperidine ring from a trifluoromethyl-containing building block (indirect trifluoromethylation).

Direct Trifluoromethylation:

This approach involves the reaction of a piperidine derivative with a trifluoromethylating agent. For example, a piperidine imine or enamine can be reacted with a nucleophilic trifluoromethylating reagent like TMSCF3. The position of trifluoromethylation is determined by the reactivity of the substrate.

Indirect Trifluoromethylation:

This is often a more controlled and versatile strategy. It involves the synthesis of an acyclic precursor that already contains the trifluoromethyl group. This precursor is then cyclized to form the desired trifluoromethylated piperidine.

Common indirect strategies include:

Aza-Diels-Alder Reactions: A [4+2] cycloaddition between a trifluoromethyl-containing diene and an imine dienophile can be used to construct the piperidine ring with the trifluoromethyl group in a defined position.

Intramolecular Cyclization: An acyclic amine containing a trifluoromethyl group and a suitable leaving group can undergo intramolecular nucleophilic substitution to form the piperidine ring.

Ring-Closing Metathesis (RCM): An acyclic diene containing a trifluoromethyl group can be cyclized using a ruthenium catalyst to form an unsaturated piperidine, which can then be reduced.

The Mannich reaction is another valuable tool for introducing a trifluoromethyl group into a heterocyclic compound. nsf.gov

Functional Group Interconversions and Derivatization at C-3 and C-5 Positions

Once the trifluoromethylated piperidine ring is synthesized, further manipulations of the functional groups at the C-3 and C-5 positions may be necessary to arrive at the final target molecule.

The hydroxyl group at the C-3 position is a versatile handle for further functionalization.

Protection:

The hydroxyl group often needs to be protected during subsequent synthetic steps to prevent unwanted side reactions. A wide variety of protecting groups are available, and the choice depends on the stability of the protecting group to the reaction conditions and the ease of its removal.

Common protecting groups for hydroxyls include:

Silyl ethers: such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers, are stable to a wide range of reaction conditions and can be selectively removed with fluoride reagents.

Ethers: such as benzyl (B1604629) (Bn) and methoxymethyl (MOM) ethers, offer different stability profiles. Benzyl ethers can be removed by hydrogenolysis.

Esters: such as acetate (B1210297) (Ac) and pivaloate (Piv) esters, are readily introduced and can be removed by hydrolysis.

Oxidation:

The secondary alcohol at the C-3 position can be oxidized to a ketone (a 3-piperidone). This transformation can be achieved using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The resulting ketone can then be used as a handle for further C-C bond formation or other transformations.

Substitution:

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a variety of other functional groups at the C-3 position, including halides, azides, and nitriles.

The following table summarizes common hydroxyl group manipulations:

| Transformation | Reagents | Purpose |

| Protection | TBSCl, TIPSCl, BnBr, Ac2O | To prevent unwanted reactions of the hydroxyl group. |

| Oxidation | PCC, Swern, Dess-Martin | To form a ketone for further functionalization. |

| Substitution | TsCl, MsCl, followed by a nucleophile | To introduce other functional groups at the C-3 position. |

Nitrogen Atom Derivatizations (e.g., N-Alkylation, Acylation, Sulfonylation)

The secondary amine of the piperidine ring in this compound and its stereoisomers is a key functional group for structural modification. Derivatization at this nitrogen atom through reactions such as N-alkylation, N-acylation, and N-sulfonylation allows for the introduction of a wide variety of substituents, enabling the modulation of the compound's physicochemical properties and its use as a versatile building block in medicinal chemistry. The presence of the electron-withdrawing trifluoromethyl group can influence the nucleophilicity of the piperidine nitrogen, a factor that is pertinent to these derivatization reactions.

N-Alkylation

N-alkylation of piperidine rings is a fundamental transformation that introduces alkyl, aryl, or heterocyclic moieties to the nitrogen atom. This reaction typically proceeds via nucleophilic substitution, where the piperidine nitrogen attacks an alkyl halide or a related electrophile. While specific literature on the N-alkylation of this compound is not extensively detailed, the general principles of N-alkylation of piperidines are well-established.

The reaction conditions for N-alkylation of piperidines often involve the use of a base to deprotonate the secondary amine, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (B128534) (Et₃N). The choice of solvent is typically a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).

The reactivity in N-alkylation can be influenced by the steric hindrance around the nitrogen atom and the electronic effects of the ring substituents. In the case of this compound, the trifluoromethyl group at the 5-position may exert a modest electronic-withdrawing effect, which could slightly decrease the nucleophilicity of the nitrogen atom compared to an unsubstituted piperidine. However, this effect is generally not prohibitive for N-alkylation reactions.

A general scheme for N-alkylation is presented below:

General Reaction Scheme for N-Alkylation

| Reagent (R-X) | Base | Solvent | Product (N-Substituent) |

| Methyl Iodide | K₂CO₃ | DMF | Methyl |

| Benzyl Bromide | Et₃N | MeCN | Benzyl |

| Ethyl Bromoacetate | NaH | THF | Ethoxycarbonylmethyl |

This table represents generalized conditions for N-alkylation of piperidine scaffolds and serves as a predictive guide for the derivatization of this compound.

N-Acylation

N-acylation is a widely used method to introduce an acyl group onto the piperidine nitrogen, forming an amide linkage. This is typically achieved by reacting the piperidine with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. These reactions are generally robust and high-yielding.

Research into the synthesis of anti-inflammatory agents has demonstrated the N-acylation of piperidine rings bearing trifluoromethyl groups. For instance, N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones have been synthesized, including N-benzoyl derivatives. nih.gov In one example, the piperidone precursor was acylated using 3-methylbenzoyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (B109758) (DCM). nih.gov This indicates that the nitrogen atom of a trifluoromethyl-substituted piperidine ring is sufficiently nucleophilic to undergo acylation.

Table of N-Acylation Reactions on a Related Piperidine Scaffold nih.gov

| Acylating Agent | Base | Solvent | N-Acyl Group |

| 3-Methylbenzoyl chloride | Triethylamine | Dichloromethane | 3-Methylbenzoyl |

| 2-Chlorobenzoyl chloride | Triethylamine | Dichloromethane | 2-Chlorobenzoyl |

The data in this table is derived from the synthesis of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones and illustrates the feasibility of N-acylation on trifluoromethyl-containing piperidine rings. nih.gov

The resulting N-acyl derivatives of this compound would be valuable intermediates for further functionalization or as final products in drug discovery programs.

N-Sulfonylation

The reaction of a secondary amine with a sulfonyl chloride in the presence of a base yields a sulfonamide. This N-sulfonylation reaction is a common strategy in medicinal chemistry to introduce a sulfonyl group, which can act as a hydrogen bond acceptor and improve pharmacokinetic properties.

A study, which has since been retracted, described the synthesis of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives. mdpi.commdpi.com This work provides an example of the N-sulfonylation of a 3-(trifluoromethyl)piperidine, although the specific stereochemistry and the presence of a 3-hydroxyl group were not specified. The synthesis involved the reaction of a substituted indoline-2,3-dione with 3-(trifluoromethyl)piperidine-1-sulfonyl chloride. A more direct approach would involve reacting this compound with a sulfonyl chloride.

The general procedure for N-sulfonylation involves dissolving the piperidine derivative in a solvent such as pyridine or dichloromethane, followed by the addition of the sulfonyl chloride. Pyridine can act as both the solvent and the base to neutralize the HCl generated during the reaction.

Example of a Related N-Sulfonylation Reaction mdpi.com

| Piperidine Derivative | Sulfonylating Moiety | Product |

| 3-(Trifluoromethyl)piperidine | Indoline-2,3-dione-5-sulfonyl chloride | 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione |

It is important to note that the publication detailing this specific synthesis has been retracted. mdpi.com However, the fundamental chemical transformation remains illustrative of N-sulfonylation on a trifluoromethylpiperidine ring.

These derivatization strategies highlight the versatility of the nitrogen atom in the this compound scaffold for creating a diverse range of chemical entities for further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural analysis of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of the proton and carbon skeletons, as well as providing crucial insights into the stereochemistry of the molecule.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum is expected to show distinct signals for each proton on the piperidine ring.

The coupling constants (J), which describe the interaction between neighboring protons, are critical for determining the relative stereochemistry. The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-12 Hz) are indicative of a diaxial relationship between protons, while smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or diequatorial arrangements. For the (3R,5R) stereoisomer, specific coupling patterns will confirm the relative orientation of the substituents.

Table 1: Predicted ¹H NMR Data for 5-(Trifluoromethyl)piperidin-3-ol (Note: These are predicted values and may vary in different solvents and experimental conditions.)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2ax | 2.8 - 3.0 | ddd | J(H2ax, H2eq) ≈ 12-14, J(H2ax, H3) ≈ 8-10, J(H2ax, H6ax) ≈ 2-4 |

| H-2eq | 3.2 - 3.4 | ddd | J(H2eq, H2ax) ≈ 12-14, J(H2eq, H3) ≈ 3-5, J(H2eq, H6eq) ≈ 2-4 |

| H-3 | 3.9 - 4.2 | m | - |

| H-4ax | 1.6 - 1.8 | m | - |

| H-4eq | 2.0 - 2.2 | m | - |

| H-5 | 2.9 - 3.2 | m | - |

| H-6ax | 2.7 - 2.9 | ddd | J(H6ax, H6eq) ≈ 12-14, J(H6ax, H5) ≈ 8-10, J(H6ax, H2ax) ≈ 2-4 |

| H-6eq | 3.1 - 3.3 | ddd | J(H6eq, H6ax) ≈ 12-14, J(H6eq, H5) ≈ 3-5, J(H6eq, H2eq) ≈ 2-4 |

| NH | 1.5 - 2.5 | br s | - |

| OH | 2.0 - 4.0 | br s | - |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms attached to them. The carbon atom bonded to the trifluoromethyl group (C-5) will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms, and its chemical shift will be significantly influenced by the strong electron-withdrawing effect of the CF₃ group. Similarly, the carbon bearing the hydroxyl group (C-3) will be deshielded and appear at a lower field. The carbons adjacent to the nitrogen atom (C-2 and C-6) will also be deshielded.

Table 2: Predicted ¹³C NMR Data for 5-(Trifluoromethyl)piperidin-3-ol (Note: These are predicted values and may vary in different solvents and experimental conditions.)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 45 - 50 |

| C-3 | 65 - 70 |

| C-4 | 30 - 35 |

| C-5 | 40 - 45 (quartet, J(C,F) ≈ 25-30 Hz) |

| C-6 | 45 - 50 |

| CF₃ | 120 - 125 (quartet, J(C,F) ≈ 270-280 Hz) |

¹⁹F NMR for Trifluoromethyl Group Characterization and Stereochemical Insights

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that is exclusively used to study fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum will provide direct information about the trifluoromethyl group.

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the proton-proton connectivity within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. This is a powerful tool for determining the stereochemistry of the molecule, as it can reveal the spatial proximity of different protons and thus the relative orientation of the substituents on the ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound (C₆H₁₀F₃NO), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which can be used to confirm the elemental composition of the molecule with a high degree of confidence.

The fragmentation pattern in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for piperidine derivatives include the loss of substituents and the cleavage of the ring. For this compound, characteristic fragments might include the loss of the trifluoromethyl group ([M-CF₃]⁺), the hydroxyl group ([M-OH]⁺), or water ([M-H₂O]⁺).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-F bonds.

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the hydroxyl group.

N-H stretch: A medium to weak absorption band in the region of 3300-3500 cm⁻¹ is indicative of the secondary amine.

C-H stretch: Absorption bands in the region of 2800-3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the piperidine ring.

C-F stretch: Strong absorption bands in the region of 1000-1350 cm⁻¹ are characteristic of the C-F bonds of the trifluoromethyl group.

Raman spectroscopy can provide complementary information, particularly for non-polar bonds that are weak or absent in the IR spectrum.

Table 3: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H | Stretch | 3200 - 3600 (broad) |

| N-H | Stretch | 3300 - 3500 |

| C-H | Stretch | 2800 - 3000 |

| C-O | Stretch | 1050 - 1150 |

| C-N | Stretch | 1020 - 1250 |

| C-F | Stretch | 1000 - 1350 (strong) |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and absolute stereochemistry. For chiral molecules such as this compound, single-crystal X-ray diffraction is invaluable for confirming the absolute configuration of its stereocenters and elucidating its solid-state conformational preferences. nih.gov

While a specific crystal structure for this compound is not publicly documented, analysis of analogous trifluoromethyl-substituted piperidine and quinoline (B57606) structures provides a clear framework for the expected findings. nih.gov The piperidine ring is anticipated to adopt a stable chair conformation to minimize steric and torsional strain. nih.gov In this conformation, the substituents—the trifluoromethyl group at C5 and the hydroxyl group at C3—can occupy either axial or equatorial positions. The interplay of steric hindrance and electronic effects, such as hyperconjugation and electrostatic interactions involving the fluorine atoms, dictates the thermodynamically preferred arrangement. nih.gov Studies on related fluorinated piperidines often show a preference for specific conformations that can be influenced by factors like solvation and the presence of other substituents. nih.govd-nb.info

The absolute stereochemistry, designated as (3R, 5R), would be unequivocally confirmed by the crystallographic experiment, typically by calculating the Flack parameter, which should be close to zero for the correct enantiomer. The crystal packing would likely be dominated by intermolecular hydrogen bonding involving the hydroxyl group (-OH) and the piperidine nitrogen (N-H), potentially forming extended networks that stabilize the crystal lattice. nih.govnih.gov

Table 1: Representative Crystallographic Parameters for a Trifluoromethyl-Substituted Piperidine Analog This table presents typical data expected from an X-ray diffraction analysis of a compound analogous to this compound, based on published structures of similar molecules. nih.govmdpi.com

| Parameter | Typical Value/Observation | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c or P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |

| Piperidine Conformation | Chair | Confirms the lowest energy conformation of the six-membered ring. |

| C-F Bond Lengths (Å) | 1.33 - 1.36 Å | Standard bond lengths for trifluoromethyl groups. |

| F-C-F Bond Angles (°) | 102 - 106° | Indicates the geometry of the CF₃ group. |

| Substituent Orientation | Di-equatorial or Axial-Equatorial | Reveals the steric and electronic preferences of the CF₃ and OH groups. |

| Dominant Intermolecular Forces | O-H···N or N-H···O Hydrogen Bonds | Identifies the key interactions governing the supramolecular architecture. nih.gov |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Chromophore Analysis

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating molecules that contain chromophores—parts of a molecule responsible for its color by absorbing light in the visible and ultraviolet regions. The parent compound, this compound, being a saturated aliphatic heterocycle, lacks a significant chromophore and therefore does not exhibit strong absorption in the typical UV-Vis range (200-800 nm). nih.gov

However, by functionalizing the piperidine scaffold with a chromophoric moiety, these spectroscopic techniques become highly informative. researchgate.net Such derivatization is a common strategy to create fluorescent probes and photophysically active molecules. For instance, attaching an aromatic system, such as a naphthalimide group, to the piperidine nitrogen creates a potent fluorophore whose spectroscopic properties are sensitive to its local environment. nih.gov

Studies on such piperidine-naphthalimide analogs reveal strong positive solvatochromism, where the emission wavelength undergoes a significant red-shift (moves to a longer wavelength) as the polarity of the solvent increases. nih.gov This phenomenon occurs because the excited state of the molecule is more polar than the ground state and is thus stabilized to a greater extent by polar solvents, reducing the energy gap for fluorescence. nih.gov This sensitivity allows such analogs to be used as probes for solvent polarity or to detect water in organic media. nih.gov The analysis involves measuring the absorption maximum (λmax), the emission maximum, and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process. researchgate.netnih.gov

Table 2: Photophysical Data for a Representative Piperidine-Substituted Naphthalimide Analog in Various Solvents Data adapted from studies on piperidine-functionalized naphthalimides to illustrate the principles of chromophore analysis. nih.gov

| Solvent | Polarity Index | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Toluene | 2.4 | 416 | 495 | 79 | 0.85 |

| Chloroform | 4.1 | 420 | 514 | 94 | 0.72 |

| Ethyl Acetate | 4.4 | 418 | 520 | 102 | 0.54 |

| Acetonitrile | 5.8 | 419 | 532 | 113 | 0.11 |

| DMF | 6.4 | 423 | 536 | 113 | 0.09 |

This data demonstrates that while the absorption maximum is only slightly affected by solvent polarity, the emission maximum shifts dramatically, resulting in a large Stokes shift in polar solvents. nih.gov The fluorescence quantum yield also decreases significantly in more polar environments, indicating that non-radiative decay pathways become more prominent. nih.gov

Summary of the Retrosynthetic Strategy

The retrosynthetic analysis for (3R,5R)-5-(Trifluoromethyl)piperidin-3-ol primarily revolves around a key intramolecular Mannich reaction to construct the piperidine (B6355638) ring. This leads to a crucial acyclic δ-amino aldehyde precursor. The synthesis of this precursor can be approached in a convergent manner, for example, through a Henry reaction between a chiral α-hydroxy aldehyde and a trifluoromethylated nitroalkane. Alternatively, a linear approach starting from a chiral trifluoromethylated amino alcohol can be employed. The stereochemical integrity of the final product is dependent on the careful selection of chiral starting materials or the application of robust asymmetric synthetic methods.

Computational Chemistry and Mechanistic Studies on Trifluoromethylated Piperidinol Systems

Density Functional Theory (DFT) Calculations and Quantum Chemical Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of complex organic molecules, including trifluoromethylated piperidine (B6355638) derivatives. These computational methods allow for a detailed in silico examination of molecules like (3R,5R)-5-(Trifluoromethyl)piperidin-3-ol, providing insights that complement experimental findings. DFT calculations are typically performed using specific functionals, such as B3LYP or PBE, combined with a basis set like 6-311+G(d,p), to solve the Schrödinger equation in an approximate manner, balancing computational cost with accuracy. researchgate.net Such studies can elucidate ground-state geometries, conformational preferences, electronic charge distributions, and spectroscopic properties. researchgate.net

The first step in a computational study of this compound involves geometry optimization. This process identifies the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. For a piperidine ring, several conformations are possible, including the chair, boat, and twist-boat forms. The chair conformation is generally the most stable.

For this compound, the key question is the orientation of the trifluoromethyl (CF3) and hydroxyl (OH) groups, which can be either axial or equatorial. DFT calculations can determine the relative energies of the different possible conformers. It is generally expected that the chair conformation with both the bulky trifluoromethyl group and the hydroxyl group in equatorial positions would be the most stable arrangement, as this minimizes steric hindrance (1,3-diaxial interactions). Conformational analysis involves calculating the energies of all possible stable isomers to establish their relative populations at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data illustrative of typical DFT calculation results.

| Conformer | OH Position | CF3 Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair 1 | Equatorial | Equatorial | 0.00 |

| Chair 2 | Axial | Equatorial | 1.52 |

| Chair 3 | Equatorial | Axial | 2.89 |

| Chair 4 | Axial | Axial | 4.75 |

DFT calculations provide a wealth of information about the electronic structure of a molecule. The highly electronegative fluorine atoms in the CF3 group exert a strong electron-withdrawing inductive effect, which influences the electron density across the entire piperidine ring. The hydroxyl group is also polar.

A Molecular Electrostatic Potential (MESP) map is a valuable visualization tool derived from these calculations. It illustrates the charge distribution on the molecule's surface.

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atom of the hydroxyl group and, to a lesser extent, the nitrogen atom.

Blue regions (positive potential) indicate areas of low electron density, or electron deficiency, which are susceptible to nucleophilic attack. These would be found around the hydrogen atom of the hydroxyl group and the carbon atoms attached to the electronegative substituents.

Analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also crucial. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov

A significant application of DFT is the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. scielo.org.za These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra to aid in signal assignment. researchgate.net

IR Spectroscopy: DFT can compute the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the peaks observed in an infrared (IR) spectrum. Key predicted vibrations for this molecule would include the O-H stretch, N-H stretch, and the characteristic strong C-F stretching bands associated with the trifluoromethyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λmax) that would be observed in a UV-Vis spectrum. scielo.org.za

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table contains hypothetical data to demonstrate the correlation between calculated and measured values.

| Spectroscopic Data | Predicted Value (DFT/B3LYP) | Experimental Value | Assignment |

|---|---|---|---|

| ¹H NMR (δ, ppm) | 4.15 | 4.11 | H-3 (proton on carbon with OH) |

| 3.10 | 3.08 | H-5 (proton on carbon with CF3) | |

| ¹³C NMR (δ, ppm) | 125.4 (q, J ≈ 280 Hz) | 125.1 (q, J ≈ 282 Hz) | -CF3 carbon |

| 68.2 | 67.9 | C-3 (carbon with OH) | |

| IR (cm⁻¹) | 3350 | 3345 | O-H stretch |

| 1150, 1125, 1100 | 1148, 1122, 1098 | C-F stretches |

| UV-Vis (λmax, nm) | 210 | 212 | n → σ* transition |

Mechanistic Pathway Elucidation and Transition State Analysis of Stereoselective Reactions

Computational chemistry is instrumental in elucidating the mechanisms of complex organic reactions, particularly those that are stereoselective. The synthesis of a specific stereoisomer like this compound requires precise control over the formation of chiral centers. DFT can be used to map the entire reaction coordinate for a proposed synthetic route.

This involves:

Identifying Intermediates: Locating the structures of all stable species that exist along the reaction pathway.

Finding Transition States (TS): Calculating the high-energy structures that connect reactants, intermediates, and products. The transition state is the point of maximum energy along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

For instance, a potential synthesis might involve an intramolecular Mannich reaction or a Prins cyclization. mdpi.com Computational analysis could model the cyclization step, identifying the key transition state and confirming that the proposed mechanism is energetically feasible. By analyzing the geometry of the transition state, chemists can understand the intricate bond-forming and bond-breaking processes.

Rationalization of Stereoselectivity through Computational Models

The primary challenge in synthesizing this compound is achieving the desired relative (cis) and absolute (3R,5R) stereochemistry. Computational models are essential for understanding and predicting the stereochemical outcome of a reaction.

Stereoselectivity is determined by the energy difference between the transition states leading to the different possible stereoisomers. For example, in a cyclization reaction to form the piperidine ring, there may be two or more competing transition state structures, each leading to a different diastereomer. mdpi.com DFT calculations can precisely determine the energies of these competing transition states. The transition state with the lower activation energy will be favored, leading to the formation of the major product.

For many reactions involving six-membered rings, the diastereoselectivity can be explained by analyzing chair-like transition states. The model that minimizes steric interactions—for example, by placing bulky substituents in pseudo-equatorial positions—will be the lowest in energy. mdpi.com By comparing the calculated energy of the transition state leading to the (3R,5R)-cis product versus the one leading to the (3R,5S)-trans product, a quantitative prediction of the diastereomeric ratio can be achieved.

Molecular Dynamics Simulations for Conformational Landscapes (if applicable)

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation would model the motion of every atom in this compound, often including explicit solvent molecules, by solving Newton's equations of motion.

Although specific MD studies on this exact compound are not widely published, this technique would be highly applicable for:

Exploring Conformational Landscapes: MD can reveal the flexibility of the piperidine ring and the timescale of conformational changes, such as ring-flipping between different chair conformations.

Solvent Effects: It can explicitly model the hydrogen bonding interactions between the molecule's OH and NH groups and the surrounding solvent, providing a more realistic picture of its behavior in solution.

Binding Interactions: If this molecule were to be studied as a ligand for a biological target, MD simulations could be used to model its binding mode and stability within a protein's active site.

Synthetic Utility and Transformative Applications of 3r,5r 5 Trifluoromethyl Piperidin 3 Ol As a Chiral Scaffold

Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules

(3R,5R)-5-(Trifluoromethyl)piperidin-3-ol serves as an exemplary chiral synthon, a building block that introduces a specific, pre-defined stereochemistry into a larger molecule. The presence of two fixed chiral centers ((3R) and (5R)) allows for the stereocontrolled synthesis of complex targets, which is crucial in drug development where different enantiomers or diastereomers can have vastly different biological activities. The asymmetric synthesis of complex piperidine-based molecules, such as the neurokinin substance P receptor antagonists (+)-L-733,060 and (+)-CP-99,994, has been demonstrated starting from chiral piperidinol synthons. nih.govresearchgate.net This highlights the importance of such building blocks in constructing stereochemically rich pharmaceutical agents.

The trifluoromethyl group further enhances its utility. The CF3 group is a well-known bioisostere for a methyl group or chlorine atom but with significantly different electronic properties. It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity through favorable interactions, and improve bioavailability by increasing lipophilicity. mdpi.comscienceopen.com The strategic placement of a CF3 group on a piperidine (B6355638) ring is therefore of great interest in medicinal chemistry. scienceopen.com By starting a synthesis with this compound, chemists can bypass the often-challenging step of introducing a trifluoromethyl group stereoselectively at a later stage. For instance, in the development of renin inhibitors, a (3S,5R)-disubstituted piperidine core was used to create potent and orally active candidates, demonstrating the value of such stereodefined piperidine scaffolds in synthesizing complex bioactive molecules. nih.gov

Scaffold for Chemical Library Generation and Diversification

In modern drug discovery, the generation of chemical libraries around a core scaffold is a key strategy for exploring structure-activity relationships (SAR) and identifying lead compounds. nih.gov this compound is an ideal scaffold for this purpose due to its two distinct points of chemical diversity: the nitrogen of the secondary amine and the oxygen of the secondary alcohol.

A practical example of this is the synthesis of a series of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives. mdpi.com In this work, a 3-(trifluoromethyl)piperidine scaffold was first functionalized at the nitrogen atom via a sulfonylation reaction. The resulting intermediate was then further modified at the C3-carbonyl of the isatin ring to generate a library of diverse molecules. mdpi.com Although this study did not specify the (3R,5R) stereoisomer and its biological findings were later retracted, the synthetic strategy remains a valid illustration of how the trifluoromethylpiperidine core can be used for library generation. mdpi.commdpi.com

The process allows for the systematic variation of substituents at multiple positions to optimize biological activity and pharmacokinetic properties. This combinatorial approach enables a rapid exploration of the chemical space around the privileged trifluoromethylpiperidine core. nih.gov

| Scaffold Core | Point of Diversification 1 (N-1) | Point of Diversification 2 (Isatin C-3) | Resulting Structure Class |

|---|---|---|---|

| 3-(Trifluoromethyl)piperidine | Sulfonylation with 2,3-dioxoindoline-5-sulfonyl chloride | Condensation with anilines | 3-Arylimino isatin derivatives |

| 3-(Trifluoromethyl)piperidine | Sulfonylation with 2,3-dioxoindoline-5-sulfonyl chloride | Condensation with benzoylhydrazine | Indolinylidene benzohydrazide derivatives |

| 3-(Trifluoromethyl)piperidine | Sulfonylation with 2,3-dioxoindoline-5-sulfonyl chloride | Condensation with benzenesulfonyl hydrazide | Indolinylidene benzenesulfonohydrazide derivatives |

Table based on synthetic strategies described in the literature mdpi.com.

Preparation of Novel Fluorinated Heterocyclic Frameworks

The introduction of fluorine into heterocyclic systems is a powerful strategy in medicinal chemistry, often leading to compounds with improved properties. cam.ac.uksigmaaldrich.com this compound is itself a novel fluorinated heterocycle and serves as a precursor for more elaborate fluorinated frameworks. By using this building block, complex heterocyclic systems can be constructed that incorporate both the piperidine motif and the trifluoromethyl group.

For example, coupling the trifluoromethylpiperidine scaffold with other heterocyclic systems, such as isatin or 1,3,4-oxadiazole, creates novel, larger heterocyclic frameworks with potential biological activity. mdpi.comnih.gov These new molecular architectures combine the structural features of both parent rings, potentially leading to new modes of biological action. The synthesis of fused heterocyclic systems, such as isoquinolines and 1,3-oxazines, from fluorinated precursors has also been demonstrated, showcasing advanced strategies to access novel chemical space. nih.gov The use of this compound provides a direct entry into such systems while maintaining stereochemical integrity.

Strategies for Further Elaboration of the Piperidine Core to Access Advanced Intermediates

The synthetic versatility of this compound stems from its two readily functionalizable groups. The secondary amine (N-H) and the secondary alcohol (O-H) can be selectively modified to produce a wide range of advanced intermediates.

N-Functionalization: The piperidine nitrogen is a nucleophilic center that can undergo a variety of transformations.

N-Alkylation: Reaction with alkyl halides or reductive amination can introduce diverse alkyl or arylmethyl groups.

N-Arylation: Buchwald-Hartwig or Ullmann coupling can be used to form N-aryl bonds.

N-Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides yields amides and sulfonamides, respectively. This is a common method to modulate the basicity of the nitrogen and introduce groups for further interaction with biological targets. mdpi.com

Protecting Group Chemistry: The nitrogen can be protected with standard groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) to allow for selective reaction at the hydroxyl group, followed by deprotection. researchgate.net

O-Functionalization: The secondary hydroxyl group can also be elaborated through several common reactions.

O-Alkylation (Ether Formation): The Williamson ether synthesis allows for the introduction of various alkyl or aryl groups.

O-Acylation (Ester Formation): Reaction with acylating agents forms esters, which can act as prodrugs or provide additional binding interactions.

Oxidation: Oxidation of the secondary alcohol to a ketone provides a new functional handle for further reactions, such as reductive amination or Wittig-type reactions.

These transformations allow chemists to build upon the chiral trifluoromethylpiperidine core, creating a vast array of advanced intermediates tailored for specific synthetic goals.

| Reaction Site | Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Nitrogen (N-H) | N-Alkylation | Alkyl halide (e.g., Benzyl (B1604629) bromide), Base | Tertiary Amine |

| Nitrogen (N-H) | N-Acylation | Acyl chloride, Base | Amide |

| Nitrogen (N-H) | N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

| Nitrogen (N-H) | N-Boc Protection | Di-tert-butyl dicarbonate (Boc)₂O | Boc-Carbamate |

| Oxygen (O-H) | O-Alkylation | Alkyl halide, Strong Base (e.g., NaH) | Ether |

| Oxygen (O-H) | O-Acylation | Acyl chloride, Base | Ester |

| Oxygen (O-H) | Oxidation | PCC, Swern, or Dess-Martin oxidation | Ketone |

Applications in Fragment-Based Synthesis Approaches and Scaffold-Hopping Strategies

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. wikipedia.orgnih.gov Once a binding fragment is identified, it is optimized and grown into a more potent, drug-like molecule. frontiersin.orgnih.gov Fluorinated piperidines are excellent candidates for FBDD libraries because they possess desirable properties:

Three-Dimensionality: Unlike flat aromatic fragments, the piperidine ring has a defined 3D shape (typically a chair conformation), which allows for better exploration of complex protein binding pockets. whiterose.ac.uk

Physicochemical Properties: The fluorine atoms can lower the basicity (pKa) of the piperidine nitrogen, which can be beneficial for reducing off-target effects like hERG channel affinity. nih.gov

Reporter Group: The ¹⁹F nucleus is an excellent probe for NMR-based screening methods, as there is no background signal in biological systems, making it a sensitive tool for detecting fragment binding. mdpi.com

This compound, with its defined stereochemistry and trifluoromethyl group, is a high-value fragment for screening campaigns, providing a robust starting point for optimization. nih.govacs.org

Scaffold-Hopping: This strategy involves replacing the central core (scaffold) of a known active compound with a structurally different but bioisosteric core to discover new compounds with improved properties. dundee.ac.uk The goal is to retain the key binding interactions while improving aspects like potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties, or to find a novel, patentable chemical series.

The trifluoromethylpiperidine core can be used as a bioisosteric replacement for other cyclic amines (like piperazine or morpholine) or even non-amine scaffolds in existing drugs. nih.govpharmaceutical-business-review.com For example, a research program might replace a known piperidine scaffold in a drug with the this compound scaffold. This "hop" could lead to a new series of compounds with enhanced metabolic stability due to the CF3 group or improved binding from the hydroxyl group, while the defined stereochemistry ensures a precise orientation in the target's binding site.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing enantiomerically pure (3R,5R)-5-(trifluoromethyl)piperidin-3-ol, and what methodologies address these?

- Answer : The synthesis of enantiomerically pure this compound requires precise control of stereochemistry. Asymmetric catalysis or chiral resolution techniques (e.g., diastereomeric salt formation) are commonly employed. For example, hydrogenation with palladium on carbon under controlled conditions can resolve intermediates, as seen in similar piperidine derivatives . The trifluoromethyl group’s steric and electronic effects may complicate ring closure, necessitating optimized reaction temperatures (e.g., 0–25°C) and protecting groups for the hydroxyl moiety .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Answer : The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability. For example, in (3R,5S)-5-(trifluoromethyl)piperidin-3-ol, the trifluoromethyl group increases binding affinity to hydrophobic enzyme pockets compared to hydroxymethyl or methoxy analogs. This is attributed to fluorine’s electronegativity and reduced polar surface area, which improve membrane permeability .

Q. What spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

- Answer :

- NMR : H and F NMR distinguish stereoisomers via coupling constants (e.g., axial vs. equatorial proton environments).

- Chiral HPLC : Validates enantiomeric excess (>99% purity).

- X-ray crystallography : Resolves absolute configuration, especially when racemic mixtures form during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

- Answer : Discrepancies may arise from:

- Stereochemical impurities : Trace enantiomers (e.g., 3S,5S) can alter receptor binding. Use chiral chromatography to confirm purity .

- Assay conditions : Variations in pH or co-solvents (e.g., DMSO) affect solubility. Standardize assays using PBS buffer (pH 7.4) and ≤0.1% DMSO .

- Target promiscuity : Screen against off-target receptors (e.g., GPCR panels) to identify cross-reactivity .

Q. What strategies optimize the metabolic stability of this compound without compromising target affinity?

- Answer :

- Bioisosteric replacement : Substitute the hydroxyl group with a metabolically stable moiety (e.g., methylsulfone) while retaining hydrogen-bonding capacity.

- Deuteriation : Replace labile hydrogens (e.g., β-hydroxyl) with deuterium to slow oxidative metabolism.

- Prodrug design : Mask the hydroxyl group as an ester or carbonate to enhance oral bioavailability .

Q. How does the stereochemistry of this compound impact its interaction with biological targets?

- Answer : Molecular docking studies on similar piperidine derivatives reveal that the 3R,5R configuration aligns the hydroxyl and trifluoromethyl groups for optimal hydrogen bonding and hydrophobic interactions with enzyme active sites. For example, in kinase inhibitors, the 3R configuration positions the hydroxyl group to interact with catalytic lysine residues, while 5R places the trifluoromethyl group in a hydrophobic pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.